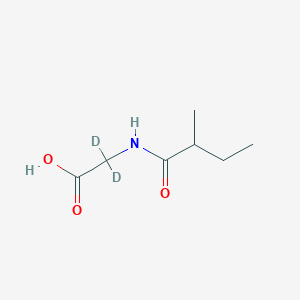
2-Methylbutyrylglycine-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbutyrylglycine-d2 is a deuterium-labeled derivative of 2-Methylbutyrylglycine. This compound is an acyl glycine, which is a minor metabolite of fatty acids. It is often used in research settings to study metabolic pathways and enzyme deficiencies, particularly those involving short/branched-chain acyl-CoA dehydrogenase deficiency .
Vorbereitungsmethoden
The synthesis of 2-Methylbutyrylglycine-d2 typically involves the incorporation of deuterium into the molecular structure of 2-Methylbutyrylglycine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure the successful incorporation of deuterium .
Analyse Chemischer Reaktionen
2-Methylbutyrylglycine-d2 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
2-Methylbutyrylglycine-d2 is primarily used in scientific research to study metabolic disorders, particularly those involving short/branched-chain acyl-CoA dehydrogenase deficiency. It serves as a biomarker for diagnosing and monitoring these conditions. Additionally, it is used in studies of fatty acid metabolism and enzyme activity. In the field of chemistry, it is used as a reference standard for mass spectrometry and other analytical techniques .
Wirkmechanismus
The mechanism of action of 2-Methylbutyrylglycine-d2 involves its role as a substrate for enzymes involved in fatty acid metabolism. It is produced through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to form N-acylglycine. In cases of short/branched-chain acyl-CoA dehydrogenase deficiency, the accumulation of this compound can be observed due to the impaired breakdown of isoleucine and valine .
Vergleich Mit ähnlichen Verbindungen
2-Methylbutyrylglycine-d2 is similar to other acyl glycines, such as N-(2-Methylbutyryl)glycine and N-sec-Valerylglycine. its deuterium labeling makes it unique and particularly useful for research applications that require isotopic labeling. This labeling allows for more precise tracking and analysis in metabolic studies .
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
2,2-dideuterio-2-(2-methylbutanoylamino)acetic acid |
InChI |
InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)/i4D2 |
InChI-Schlüssel |
HOACIBQKYRHBOW-APZFVMQVSA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)O)NC(=O)C(C)CC |
Kanonische SMILES |
CCC(C)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


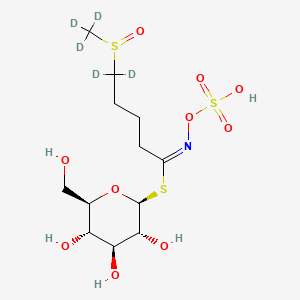
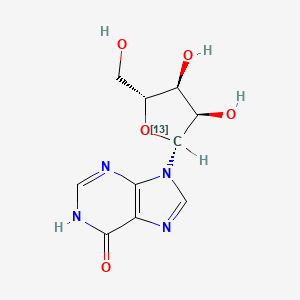
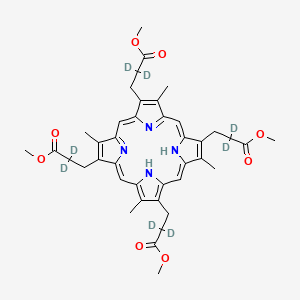
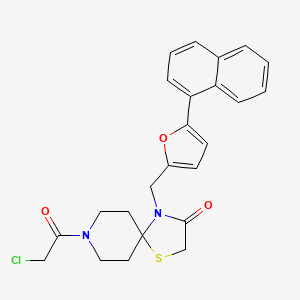
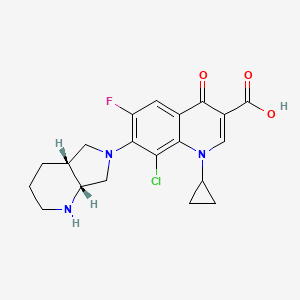

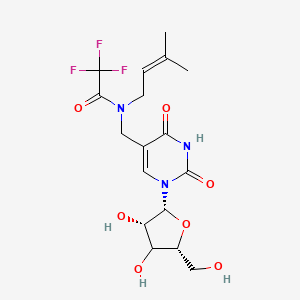

![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)
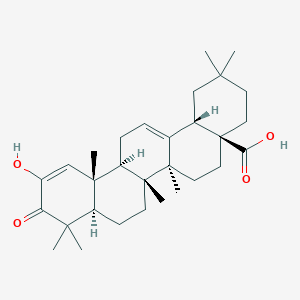
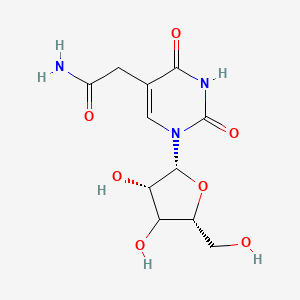
![(3S)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12410337.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410338.png)
![[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410343.png)
